Octamethylcyclotetrasiloxane-d24
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Overview
Description
Octamethylcyclotetrasiloxane-d24 is a deuterated form of octamethylcyclotetrasiloxane, an organosilicon compound with the formula [(CD3)2SiO]4. This compound is a colorless, viscous liquid and is a common cyclomethicone. It is widely used in various industrial applications, including cosmetics and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octamethylcyclotetrasiloxane-d24 is synthesized through the hydrolysis of dimethyldichlorosilane-d6. The hydrolysis process produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including this compound, are then separated by distillation. The reaction typically involves the use of a strong base, such as potassium hydroxide, to equilibrate the polymer/ring mixture, allowing complete conversion to the more volatile cyclic siloxanes .
Industrial Production Methods
Commercial production of this compound involves the hydrolysis of dimethyldichlorosilane-d6 followed by distillation to separate the cyclic siloxanes. The process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for specific applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
Octamethylcyclotetrasiloxane-d24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: Substitution reactions can replace the methyl groups with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Silanes.
Substitution: Functionalized siloxanes with various alkyl or aryl groups.
Scientific Research Applications
Octamethylcyclotetrasiloxane-d24 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in studies involving the interaction of siloxanes with biological systems.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: The compound is used in the production of silicone-based materials, such as lubricants, sealants, and adhesives
Mechanism of Action
The mechanism of action of octamethylcyclotetrasiloxane-d24 involves its interaction with various molecular targets and pathways. The compound can interact with biological membranes, altering their properties and affecting cellular processes. It can also act as a carrier for other molecules, facilitating their transport and delivery to specific targets. The deuterated form of the compound is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as the presence of deuterium atoms enhances the sensitivity and resolution of the NMR signals .
Comparison with Similar Compounds
Similar Compounds
Decamethylcyclopentasiloxane (D5): A similar cyclic siloxane with five silicon atoms and ten methyl groups.
Dodecamethylcyclohexasiloxane (D6): A cyclic siloxane with six silicon atoms and twelve methyl groups.
Hexamethylcyclotrisiloxane (D3): A smaller cyclic siloxane with three silicon atoms and six methyl groups
Uniqueness
Octamethylcyclotetrasiloxane-d24 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the sensitivity and resolution of the NMR signals, making it an essential tool in various scientific research applications .
Properties
Molecular Formula |
C8H24O4Si4 |
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Molecular Weight |
320.76 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octakis(trideuteriomethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3 |
InChI Key |
HMMGMWAXVFQUOA-JFUAVBILSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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